Ethyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the carbamothioyl group: This step involves the reaction of the tetrahydroisoquinoline intermediate with a suitable isothiocyanate.
Attachment of the benzoate moiety: The final step involves the esterification of the intermediate with ethyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamothioyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound’s unique structure may allow it to act as a potential drug candidate for various therapeutic applications, including anti-inflammatory or anticancer treatments.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-({6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with other similar compounds, such as:
6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: This compound shares similar functional groups but differs in its core structure, leading to different reactivity and applications.
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone:
Properties
Molecular Formula |
C29H32N2O6S |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-[(4-methoxyphenyl)carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H32N2O6S/c1-5-36-28(32)19-6-10-23(11-7-19)37-18-25-24-17-27(35-4)26(34-3)16-20(24)14-15-31(25)29(38)30-21-8-12-22(33-2)13-9-21/h6-13,16-17,25H,5,14-15,18H2,1-4H3,(H,30,38) |
InChI Key |
MGZQUFFHAOFWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.